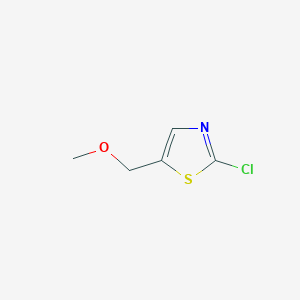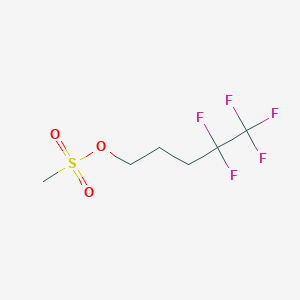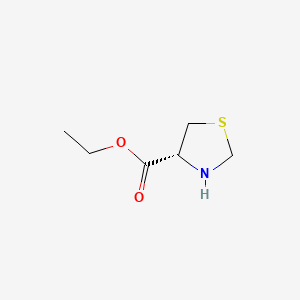
2-Chloro-6-fluoroquinoxaline
Overview
Description
2-Chloro-6-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClFN2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinoxaline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluoroquinoxaline can be synthesized through various methods. One common approach involves the reaction of 6-fluoroquinoxalin-2(1H)-one with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then subjected to work-up procedures, including basification with sodium carbonate and extraction with ethyl acetate, followed by purification using silica gel chromatography .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-fluoroquinoxaline or 2-thio-6-fluoroquinoxaline can be obtained.
Oxidation Products: Oxidation may lead to the formation of quinoxaline dioxides.
Scientific Research Applications
2-Chloro-6-fluoroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoxalines.
Industrial Applications: It is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. For instance, in medicinal applications, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity .
Comparison with Similar Compounds
- 2-Chloroquinoxaline
- 6-Fluoroquinoxaline
- 2,6-Dichloroquinoxaline
Comparison: 2-Chloro-6-fluoroquinoxaline is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct electronic and steric properties. This dual substitution pattern enhances its reactivity and binding characteristics compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
2-chloro-6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWXGTYYUSXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506875 | |
| Record name | 2-Chloro-6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-33-7 | |
| Record name | 2-Chloro-6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)





![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)



